molecular formula C16H13NO6 B14293605 1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol CAS No. 115084-29-2

1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol

Cat. No.: B14293605
CAS No.: 115084-29-2
M. Wt: 315.28 g/mol
InChI Key: ZINIYTPSXNBZPL-UHFFFAOYSA-N
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Description

1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol is a complex organic compound with a unique structure that includes both nitro and hydroxyl functional groups. This compound is derived from pyrene, a polycyclic aromatic hydrocarbon, and has significant potential in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol typically involves the nitration of 4,5,9,10-tetrahydropyrene, followed by the introduction of hydroxyl groups. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The hydroxylation step often involves the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to ensure the selective introduction of hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-amino-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol, while oxidation can lead to the formation of quinones or other oxidized derivatives .

Scientific Research Applications

1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of the target molecules. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol is unique due to the combination of nitro and hydroxyl groups on the tetrahydropyrene backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

115084-29-2

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

1-nitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrol

InChI

InChI=1S/C16H13NO6/c18-13-6-2-1-3-7-10(6)11-8(14(13)19)4-5-9(17(22)23)12(11)16(21)15(7)20/h1-5,13-16,18-21H

InChI Key

ZINIYTPSXNBZPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C4=C(C=CC(=C43)C(C2O)O)[N+](=O)[O-])O)O

Origin of Product

United States

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